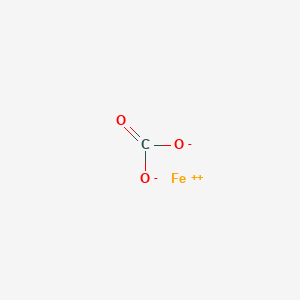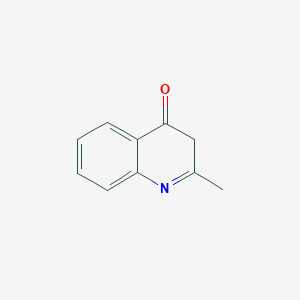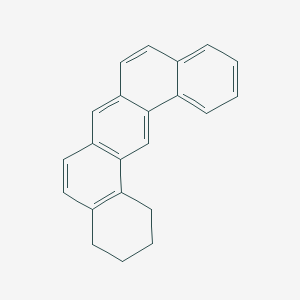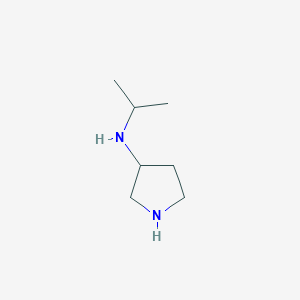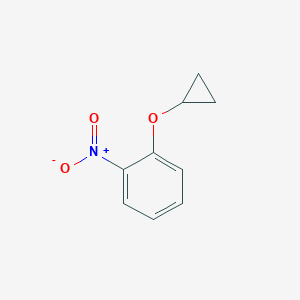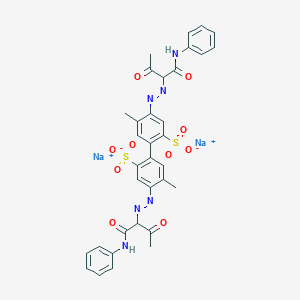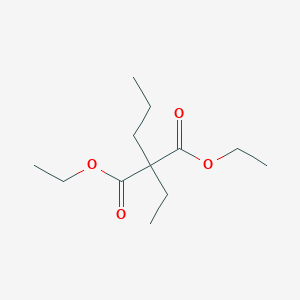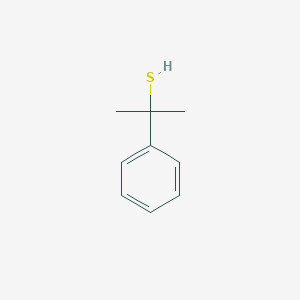
Bore
Vue d'ensemble
Description
Applications De Recherche Scientifique
ZD-2079 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study β3-adrenoceptor agonists and their interactions with receptors.
Biology: The compound is employed in studies investigating the role of β3-adrenoceptors in various physiological processes, including vasorelaxation and metabolic regulation.
Industry: The compound’s vasorelaxant properties make it a candidate for developing new cardiovascular drugs.
Mécanisme D'action
Target of Action
Boron, an essential mineral, plays a crucial role in several biological processes . It is required for the growth of plants, animals, and humans . Boron’s primary targets include cell walls and plasma membranes, where it regulates structural and membrane integrity . It also affects the metabolism of several enzymes and minerals .
Mode of Action
Boron, found in cells as boric acid, participates in important membrane functions and intracellular signaling cascades . It has a vacant p orbital in its stable, neutral sp^2 hybridized form that can readily accept an electron pair . This makes boron very electrophilic, allowing it to act as a Lewis acid and convert to an anionic sp^3 hybridized form upon accepting an electron pair . This quality makes boron attractive to use in drug candidates as it can form coordinated covalent bonds through nucleophilic occupation of its empty p orbital .
Biochemical Pathways
Boron affects various biochemical pathways. It is involved in the growth and development processes by altering the metabolism and consumption of various substances . In plants, boron stabilizes cell walls by cross-linking rhamnogalacturonan II through ester bonds with cis-diol groups of sugar moieties . It also plays a role in the modulation of different body systems, exhibiting a variety of pleiotropic effects, ranging from anti-inflammatory and antioxidant effects .
Pharmacokinetics
It is known that boron’s unique characteristics allow it to form coordinated covalent bonds, which can be adjusted to fit the needs of a drug . This suggests that boron’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties could be manipulated to optimize its bioavailability.
Result of Action
The action of boron results in numerous health benefits in animals and humans. For instance, it affects growth at safe intake . The central nervous system shows improvement and immune organs exhibit enhanced immunity with boron supplementation . Hepatic metabolism also shows positive changes in response to dietary boron intake . Furthermore, animals and humans fed diets supplemented with boron reveal improved bone density and other benefits including embryonic development, wound healing, and cancer therapy .
Action Environment
Boron is a ubiquitous element, appearing in rocks, soil, and water . Its action, efficacy, and stability can be influenced by environmental factors such as the presence of other minerals and the pH of the environment. For instance, the bioavailability of boron in the water and soil medium it’s grown in, are significant for determination of crop growth and productivity .
Analyse Biochimique
Biochemical Properties
Boron interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to affect the activities of peroxidase and nitrate reductase in wheat . Boron also influences the biochemical constituents of plants, including soluble leaf protein contents, total phenol contents, soluble sugar contents, and proline contents .
Cellular Effects
Boron has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, in wheat, boron toxicity can lead to reduced plant growth and yield .
Molecular Mechanism
At the molecular level, boron exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of boron change over time. It has been observed that boron concentrations beyond 4 µg g −1 significantly increase certain biochemical constituents . Higher concentrations of boron can generate toxicity and induce stress responses in plants .
Dosage Effects in Animal Models
The effects of boron vary with different dosages in animal models. While specific dosage effects are not mentioned in the available literature, it is known that boron was misconstrued as a toxic element for animals, which retarded the growth of boron-containing drug discovery in the last century .
Metabolic Pathways
Boron is involved in several metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du ZD-2079 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir un rendement et une pureté élevés .
Méthodes de production industrielle
La production industrielle de ZD-2079 suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir la constance et la pureté. Des techniques avancées telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour la purification et l'évaluation de la qualité .
Analyse Des Réactions Chimiques
Types de réactions
Le ZD-2079 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement l'activité du composé.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels, qui peuvent améliorer ou réduire son activité biologique.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution. Les conditions réactionnelles telles que la température, le pH et le choix du solvant sont essentielles pour obtenir les résultats souhaités .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction pourrait produire des formes désoxygénées .
Applications de la recherche scientifique
Le ZD-2079 a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier les agonistes des β3-adrénocepteurs et leurs interactions avec les récepteurs.
Biologie : Le composé est utilisé dans des études portant sur le rôle des β3-adrénocepteurs dans divers processus physiologiques, notamment la vasodilatation et la régulation métabolique.
Mécanisme d'action
Le ZD-2079 exerce ses effets en se liant aux β3-adrénocepteurs, qui sont des récepteurs couplés aux protéines G. Cette liaison active les voies de signalisation intracellulaires, conduisant à la production d'adénosine monophosphate cyclique (AMPc). L'augmentation des niveaux d'AMPc entraîne la relaxation des cellules musculaires lisses des vaisseaux sanguins, provoquant ainsi une vasodilatation . De plus, le ZD-2079 inhibe l'expression du gène ob et réduit les niveaux de leptine circulante, ce qui peut contribuer à ses effets anti-obésité potentiels .
Comparaison Avec Des Composés Similaires
Composés similaires
BRL 35135A : Un autre agoniste des β3-adrénocepteurs avec des propriétés vasodilatatrices similaires.
Clenbutérol : Un agoniste des β2-adrénocepteurs avec une certaine activité des β3-adrénocepteurs.
Salmétérol : Principalement un agoniste des β2-adrénocepteurs, mais présente également une certaine activité des β3-adrénocepteurs.
Unicité du ZD-2079
Le ZD-2079 est unique en raison de sa forte sélectivité et de sa puissance pour les β3-adrénocepteurs. Cette sélectivité réduit la probabilité d'effets hors cible, ce qui en fait un candidat prometteur pour les applications thérapeutiques. Sa capacité à moduler les niveaux de leptine et l'expression des gènes le distingue encore des autres agonistes des β3-adrénocepteurs .
Propriétés
IUPAC Name |
boron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXJGFHDIHLPTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023922, DTXSID301318615, DTXSID801318672 | |
| Record name | Boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Borane(1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Borane(5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
10.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Crystals or yellow to brown solid; [Sax] Sold as filaments, powders, whiskers, and crystals; [Hawley] | |
| Record name | Boron | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2001 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
4,000 °C | |
| Record name | BORON, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water; unaffected by aqueous hydrochloric and hydrofluoric acids; when finely divided it is soluble in boiling nitric and sulfuric acids and in molten metals such as copper, iron, magnesium, aluminum, calcium; reacts vigorously with fused sodium peroxide or with a fusion mixture of sodium carbonate or potassium nitrate, Soluble in concentrated nitric and sulfuric acids; insoluble in water, alcohol, ether | |
| Record name | BORON, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Amorphous, 2.350 g/cu cm; alpha-rhombohedral, 2.46 g/cu cm; alpha-tetragonal, 2.31 g/cu cm; beta-rhombohedral, 2.35 g/cu cm | |
| Record name | BORON, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.56X10-5 atm (0.0119 mm Hg) at 2140 °C | |
| Record name | BORON, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Polymorphic: alpha-rhombohedral form, clear red crystals; beta-rhombohedral form, black; alpha-tetragonal form, black, opaque crystals with metallic luster; amorphous form, black or dark brown powder; other crystal forms are known but not entirely characterized, Filaments, powder, whiskers, single crystals | |
CAS No. |
7440-42-8, 13766-26-2, 35325-82-7, 14798-13-1 | |
| Record name | Boron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11203 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Boron | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Borane(1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Borane(5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Boron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BORON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9E3X5056Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BORON, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
2,075 °C | |
| Record name | BORON, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details














Q1: How does boron affect the hardness of materials, particularly in hardfacing alloys?
A1: Boron significantly improves the hardness of Fe-Cr-C hardfacing alloys. Studies show a near-linear increase in hardness with boron additions up to 0.9%. This increase is attributed to the higher density of hardened phases formed with increasing boron content. []
Q2: Can boron improve the oxidation resistance of materials?
A2: Yes, boronizing treatments can significantly enhance the oxidation resistance of various materials. For instance, boronizing 316L stainless steel increases its oxidation resistance by approximately two-fold at temperatures ranging from 850°C to 1000°C. The boronized coating acts as a barrier, effectively preventing oxygen penetration into the stainless steel substrate. [] Similarly, boronizing has shown positive results in improving the oxidation behavior of Niobium alloys. []
Q3: What role does boron play in nuclear applications?
A3: Boron, specifically the isotope Boron-10, is an excellent absorber of neutron radiation. This property makes boron and its compounds, like boron carbide, valuable in nuclear applications for shielding and control rods. [, ]
Q4: How is boron used in aerospace applications?
A6: Boron's high strength-to-weight ratio makes boron fiber-reinforced aluminum composites ideal for aerospace applications. These composites offer significant weight savings compared to traditional materials, making them suitable for structures like aircraft components and spacecraft parts, including the Space Shuttle Orbiter's mid-fuselage struts. []
Q5: How does boron interact in biological systems, particularly with carbohydrates?
A7: Boron, often in the form of boronic acid derivatives, exhibits reversible interactions with the diol groups commonly found in sugars and ribose. This unique property allows boronic acids to act as synthetic lectin mimics, known as 'borono-lectins'. They are utilized in various biomedical applications, including drug delivery and biomaterial engineering. []
Q6: How do boron compounds behave under high stress?
A8: Boron carbide, known for its hardness and strength, can exhibit structural instability under high stress. This instability leads to the formation of a disordered phase, impacting its mechanical properties. Understanding this behavior is crucial for its application in high-stress environments. []
Q7: What are the challenges associated with synthesizing boron-containing materials?
A10: Synthesizing boron-containing materials, such as boron-doped diamond films, often involves complex processes and requires careful control of various parameters. Achieving the desired material properties, such as controlled doping levels and uniform microstructure, can be challenging. Additionally, the purity of starting materials, like boron powder, plays a crucial role in determining the final product's properties. [, , ]
Q8: How can spectroscopic techniques be employed to study boron-containing materials?
A11: Various spectroscopic techniques are valuable for characterizing boron-containing materials. For example:* Infrared (IR) spectroscopy can identify boron-oxygen bonds in materials like boron-doped diamond films, helping to assess oxygen contamination levels. []* Raman spectroscopy is useful for characterizing the quality and boron doping levels in diamond films. The shift and broadening of the diamond Raman peak provide insights into the material's structure and composition. []* Nuclear magnetic resonance (NMR) spectroscopy, specifically boron-11 NMR, is powerful for investigating the local structure and coordination environment of boron atoms in materials like borosilicate glasses. []
Q9: How is the boron content in materials determined?
A12: Several analytical methods can accurately quantify boron content in various materials:* Titration: This classical method is often used to determine boron content in materials like lanthanum boride. After dissolving the sample and separating interfering ions, the boric acid formed is titrated with a standard solution using a suitable indicator or a pH meter. []* Inductively coupled plasma atomic emission spectroscopy (ICP-OES) or mass spectrometry (ICP-MS): These techniques offer high sensitivity and are widely employed for quantifying boron and other elements in various matrices, including environmental samples, biological materials, and industrial products.
Q10: How is computational chemistry used to study boron-containing molecules?
A13: Computational chemistry plays a vital role in understanding the properties and behavior of boron-containing molecules. * Density functional theory (DFT) calculations are used to determine the electronic structure, bonding, and spectroscopic properties of boron compounds. [, ]* Molecular dynamics (MD) simulations help to explore the dynamic behavior of boron-containing systems, providing insights into their structural changes, diffusion processes, and interactions with other molecules. []* Monte Carlo simulations are useful for modeling the behavior of boron-containing systems with a large number of atoms or molecules, such as the transport of boron in nuclear reactors or the growth of boron-containing thin films. []
Q11: Can you explain the concept of Structure-Activity Relationship (SAR) in the context of boron-containing compounds?
A14: SAR studies are crucial in medicinal chemistry for understanding how structural modifications of a molecule affect its biological activity. In the case of boron-containing compounds, especially peptide boronic acids, SAR studies have revealed that:* Only peptide boronic acids with specific "L" configurations exhibit inhibitory activity against enzymes like chymase. []* Modifications to the peptide sequence and the type of boronic acid used can significantly influence the potency and selectivity of these inhibitors. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
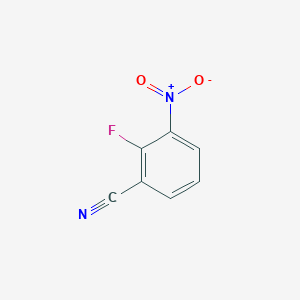
![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B36912.png)

